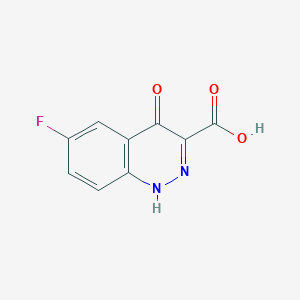

6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline derivative characterized by a bicyclic aromatic core (cinnoline ring) substituted with a fluorine atom at position 6, a ketone group at position 4, and a carboxylic acid moiety at position 2. This structure positions it as an isosteric analogue of quinolones, a class of antibiotics targeting bacterial DNA gyrase and topoisomerase IV . The compound’s fluorine atom enhances electronegativity and membrane permeability, while the carboxylic acid group contributes to metal ion chelation, a critical feature for enzyme binding . Synthetically, it is typically derived via cyclization and hydrolysis steps, with modifications to substituents to optimize antibacterial activity .

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHGCTAGCWPEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the catalysts used, and ensuring consistent quality control throughout the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

Fluoroquinolone derivatives undergo halogen replacement at position 7 with amines under catalytic conditions. For example:

-

Reaction : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with N-ethylpiperazine using {Mo<sub>132</sub>} as a catalyst.

-

Conditions : Reflux in water (5 mL) with 0.08 g catalyst for 30 minutes .

-

Yield : 97% for 1-cyclopropyl-6-fluoro-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Table 1: Optimization of Amination Reaction Conditions

| Catalyst (g) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0 | H<sub>2</sub>O | 100 | 120 | 45 |

| 0.08 | H<sub>2</sub>O | 100 | 30 | 97 |

| 0.1 | H<sub>2</sub>O | 100 | 30 | 96 |

Carboxylic Acid Functionalization

The 3-carboxylic acid group participates in esterification, amidation, and hydrolysis:

-

Esterification : Reaction with triethylorthoformate and acetic anhydride at 150°C forms ethyl esters .

-

Amidation : Solid-phase coupling using PyBrop reagent converts acids to amides (e.g., with n-pentylamine) .

-

Hydrolysis : Ethyl esters hydrolyze to carboxylic acids in 10% NaOH/ethanol (70–76% yield) .

Table 2: Selected Amidation Yields

| Amine | R Group | Yield (%) |

|---|---|---|

| (RS)-1-(2-Naphthyl)ethyl | n-Pentyl | 68.3 |

| (RS)-1-(1-Naphthyl)ethyl | n-Pentyl | 35.5 |

| n-Pentyl | — | <10 |

Cyclization and Ring-Closing Reactions

Gould-Jacobs cyclization forms the quinolone core under extreme conditions:

-

Process : Refluxing diphenyl ether at ~255°C cyclizes ethoxymethylene intermediates to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esters .

-

Key Step : Cyclopropylamine reacts with intermediates in t-butanol/KOtBu to form 1-cyclopropyl derivatives .

Reductive Amination

5-Amino derivatives are synthesized via hydrogenation of nitro precursors:

-

Example : 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is hydrogenated to the 5-amino analog .

-

Conditions : Pd/C catalyst in ethanol at 50 psi H<sub>2</sub>, yielding >90% pure product .

Deprotection and Final Hydrolysis

Protecting group removal (e.g., acetyl) occurs under acidic conditions:

-

Procedure : Treatment with 4N HCl/acetic acid at 100°C for 2.5 hours cleaves acetyl groups .

-

Yield : 70–85% for 1-cyclopropyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

These reactions highlight the compound’s adaptability in synthesizing bioactive derivatives. While data specifically on cinnoline analogs is limited, quinoline-based methodologies provide a robust framework for predicting analogous reactivity in structurally related systems.

Scientific Research Applications

6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds in the fluoroquinolone family inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to impaired DNA replication and transcription . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three primary classes: quinolones, naphthyridines, and other cinnoline derivatives. Key structural and functional differences are summarized below:

Physicochemical Properties

The 6-fluoro-4-oxo-cinnoline-3-carboxylic acid framework exhibits distinct physicochemical behavior compared to quinolones and naphthyridines:

- Acidity : Similar pKa values across classes suggest comparable ionization at physiological pH, critical for bacterial cell entry .

Antibacterial Spectrum :

- Cinnolines: Moderate activity against Gram-negative bacteria (MIC = 8–32 µg/mL), comparable to first-gen quinolones like nalidixic acid. Dichlorobenzyl-substituted cinnolines show enhanced Gram-positive activity (MIC = 4–16 µg/mL) .

- Quinolones/Naphthyridines: Broader spectrum (MIC = 0.5–2 µg/mL for E. coli, S. aureus), attributed to piperazinyl groups improving DNA gyrase affinity .

Mechanistic Insights :

- The cinnoline’s planar structure allows partial intercalation into DNA, but reduced rigidity compared to quinolones may decrease gyrase inhibition efficiency .

- Fluorine at position 6 enhances uptake in all classes, but piperazinyl substitutions in quinolones/naphthyridines further improve pharmacokinetics .

Biological Activity

6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H6N2O3F

- Molecular Weight : 207.16 g/mol

- CAS Number : 117685-48-0

- Structure : The compound features a fluorine atom and a carboxylic acid group, which are critical for its biological activity.

Synthesis

The compound is synthesized through various methods, including the esterification of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The modifications in the structure can significantly influence its biological properties.

Antimicrobial Activity

Research indicates that 6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits potent antimicrobial properties. It has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 1 μg/mL |

| Escherichia coli | ≤ 1 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

| Acinetobacter baumannii | 32 μg/mL |

The compound's antibacterial efficacy rivals that of established antibiotics like ciprofloxacin, with modifications enhancing its activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis in estrogen-negative cells |

| HT29 | 5 | Broad cytotoxicity rivaling cisplatin |

| PC3 | 7 | High antiproliferative activity |

| U-87 | 8 | Significant cytotoxicity |

In vitro studies suggest that it can inhibit the proliferation of cancer cells by targeting DNA topoisomerase II and inducing cell cycle arrest .

The biological activity of 6-Fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is attributed to its ability to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions disrupt DNA replication and transcription processes in bacteria and cancer cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial growth within hours of exposure, highlighting its rapid bactericidal action.

Case Study 2: Cancer Treatment Potential

In a comparative study against standard chemotherapeutics, the compound showed superior efficacy in inhibiting tumor growth in xenograft models of breast cancer. The findings support further exploration into its use as a potential anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of fluorinated precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives) under controlled conditions. Key factors include:

- Catalysts : Palladium or copper catalysts enhance cyclization efficiency .

- Solvents : Polar aprotic solvents like DMF improve intermediate solubility .

- Temperature : Reactions often proceed at 80–100°C to avoid side-product formation .

Yield optimization requires monitoring via HPLC (≥95% purity) and recrystallization in ethanol/water mixtures .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolves the dihydrocinnoline core and fluorine substitution pattern. For example, single-crystal studies confirm the planar quinoline ring and intramolecular hydrogen bonding (O–H···O) at the 4-oxo group .

- NMR : NMR identifies fluorine environments (δ ≈ -120 ppm for C-6 fluorine) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 207.16 .

Advanced Research Questions

Q. How do substituent variations at the 7-position affect biological activity, and what experimental designs validate these effects?

Methodological Answer: Substituents like piperazine or nitroso groups (e.g., 7-(4-nitroso-piperazin-1-yl) derivatives) modulate antibacterial activity. Experimental workflows include:

Synthetic diversification : Introduce substituents via nucleophilic aromatic substitution (e.g., using piperazine derivatives under basic conditions) .

Biological assays : Test minimum inhibitory concentrations (MICs) against E. coli and S. aureus (e.g., MIC ≤ 2 µg/mL for nitroso-piperazine derivatives) .

SAR analysis : Correlate substituent electronegativity/logP with activity using QSAR models .

Q. What computational methods are used to predict reaction pathways for synthesizing fluorinated cinnoline derivatives?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) models optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level) .

- Reaction path search algorithms : Identify low-energy pathways for fluorinated intermediates, reducing trial-and-error experimentation .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

- Controlled variables : Standardize assay conditions (e.g., pH, bacterial strain, solvent controls) to isolate substituent effects .

- Crystallographic validation : Compare bound conformations in enzyme complexes (e.g., DNA gyrase inhibition) to explain activity discrepancies .

- Meta-analysis : Aggregate data from multiple studies (e.g., Pharmacopeial Forum derivatives) to identify outliers or trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.